

A Technical Guide to the Spectroscopic Profile of 2-Ethyl-4-iodoaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-4-iodoaniline**

Cat. No.: **B1349147**

[Get Quote](#)

This technical guide provides a summary of available and predicted spectroscopic data for the compound **2-Ethyl-4-iodoaniline**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the mass spectrometry data and provides an educated estimation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of analogous compounds.

Chemical Structure and Properties

- IUPAC Name: **2-Ethyl-4-iodoaniline**
- Molecular Formula: $C_8H_{10}IN$
- Molecular Weight: 247.08 g/mol [\[1\]](#)
- CAS Number: 99471-67-7[\[1\]](#)

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **2-Ethyl-4-iodoaniline**.

Experimental NMR data for **2-Ethyl-4-iodoaniline** is not readily available in public spectral databases. However, the expected chemical shifts for both 1H and ^{13}C NMR can be predicted

based on the analysis of similar structures, such as 2-ethylaniline, 2-iodoaniline, and 4-iodoaniline. The predicted values are summarized in the tables below.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Ethyl-4-iodoaniline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 1.2	Triplet	3H	-CH ₂ CH ₃
~ 2.5	Quartet	2H	-CH ₂ CH ₃
~ 3.8	Broad Singlet	2H	-NH ₂
~ 6.5	Doublet	1H	Ar-H (ortho to -NH ₂)
~ 7.3	Doublet of Doublets	1H	Ar-H (meta to -NH ₂ , ortho to -I)
~ 7.5	Doublet	1H	Ar-H (ortho to -I)

Solvent: CDCl₃. These are estimated values and may vary in an actual spectrum.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Ethyl-4-iodoaniline**

Chemical Shift (δ) ppm	Assignment
~ 14	-CH ₂ CH ₃
~ 24	-CH ₂ CH ₃
~ 85	C-I
~ 117	Ar-CH
~ 128	Ar-CH
~ 138	Ar-CH
~ 145	Ar-C-NH ₂
~ 130	Ar-C-CH ₂ CH ₃

Solvent: CDCl_3 . These are estimated values and may vary in an actual spectrum.

Specific experimental IR data for **2-Ethyl-4-iodoaniline** is not available. The table below lists the expected characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for **2-Ethyl-4-iodoaniline**

Wavenumber (cm^{-1})	Intensity	Functional Group	Vibration Mode
3450 - 3350	Medium	N-H	Asymmetric & Symmetric Stretch
3050 - 3000	Medium	C-H (Aromatic)	Stretch
2970 - 2850	Medium-Strong	C-H (Aliphatic)	Stretch
1620 - 1580	Strong	N-H	Scissoring
1600 - 1450	Medium-Strong	C=C (Aromatic)	Stretch
850 - 800	Strong	C-H (Aromatic)	Out-of-plane Bend (para-subst.)
~ 500	Medium	C-I	Stretch

While the full experimental mass spectrum for **2-Ethyl-4-iodoaniline** is not directly provided, its availability through GC-MS analysis has been noted.[\[1\]](#) Predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are presented below.

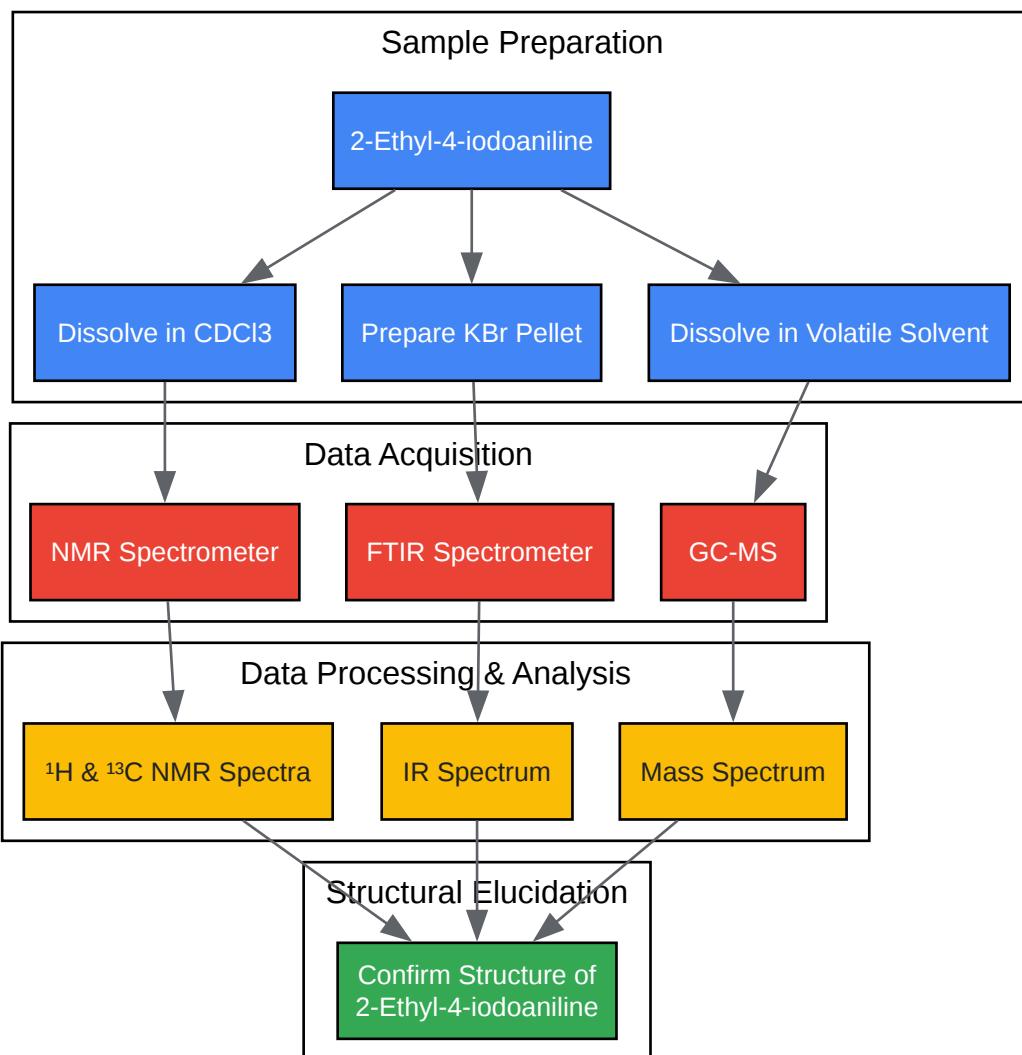
Table 4: Predicted Mass Spectrometry Data for **2-Ethyl-4-iodoaniline**

Adduct	Predicted m/z
[M] ⁺	246.98525
[M+H] ⁺	247.99308
[M+Na] ⁺	269.97502
[M+K] ⁺	285.94896
[M+NH ₄] ⁺	265.01962

Source: Predicted data from PubChemLite.

The fragmentation pattern in an Electron Ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak at m/z 247. Key fragmentation would likely involve the loss of the ethyl group (M-29) and potentially the iodine atom.

Experimental Protocols


The following are generalized protocols for acquiring the spectroscopic data for a solid organic compound like **2-Ethyl-4-iodoaniline**.

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Ethyl-4-iodoaniline** in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the internal standard.
- Sample Preparation (KBr Pellet Method): Grind a small amount of the sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the significant absorption peaks.
- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC is equipped with a suitable capillary column.
- Data Acquisition: Inject the sample solution into the GC. The compound will be separated on the column and then introduced into the mass spectrometer. The mass spectrometer will be set to scan a specific m/z range.
- Data Analysis: Identify the peak corresponding to **2-Ethyl-4-iodoaniline** in the chromatogram. Analyze the corresponding mass spectrum to determine the molecular weight and fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethyl-4-iodoaniline | C₈H₁₀IN | CID 954004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 2-Ethyl-4-iodoaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349147#spectroscopic-data-for-2-ethyl-4-iodoaniline-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com